cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909850
InChI: InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate

CAS No.:

Cat. No.: VC15909850

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate
Standard InChI InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1
Standard InChI Key UKODSGDGRCDPPY-YPMHNXCESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CNC3=CC=CC=C3[C@H]2C1
Canonical SMILES CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic system comprising a pyrrolidine ring fused to a quinoline scaffold. The tert-butyl carbamate group (-OC(O)N(t-Bu)₂) is attached at the 2-position of the pyrrolo[3,4-c]quinoline system. The stereochemistry at the 3a and 9b positions is defined as cis, resulting in a rigid, three-dimensional structure conducive to selective molecular interactions .

Table 1: Key Structural and Identifiers

PropertyValueSource References
IUPAC Nametert-Butyl (3aS,9bR)-3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate
CAS Number1422344-51-1
Molecular FormulaC₁₆H₂₂N₂O₂
Molar Mass274.36 g/mol

Synthesis Methods

Traditional Multi-Step Approaches

Early synthetic routes involve condensation reactions between substituted quinoline precursors and pyrrolidine derivatives, followed by cyclization and carbamate protection. For example, amino acids or heterocyclic amines serve as starting materials, with tert-butyl dicarbonate (Boc₂O) commonly used to introduce the carbamate group. These methods often require transition metal catalysts and stringent temperature control, yielding moderate efficiency (50–70%).

Green Synthesis Advancements

A 2023 breakthrough demonstrated a catalyst-free, one-pot synthesis using diketene, isatin, and primary amines in ethanol, promoted by pyrazole . This method achieves 85–92% yield within 4 hours via a cascade mechanism involving:

  • Knoevenagel Condensation: Formation of a quinoline intermediate.

  • Pyrrole Cyclization: Intramolecular nucleophilic attack to form the fused ring system.

  • Carbamate Installation: Reaction with tert-butyl chloroformate under mild conditions .

Table 2: Comparison of Synthesis Strategies

ParameterTraditional MethodGreen Method
Reaction Time12–24 hours4 hours
CatalystPd/C, CuINone
SolventDMF, THFEthanol
Atom Economy65–70%89%
Yield50–70%85–92%

Physicochemical Properties

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl group and aromatic systems. It remains stable under inert atmospheres but degrades above 200°C, as evidenced by thermogravimetric analysis . Chromatographic studies (HPLC) indicate a retention time of 12.3 minutes on a C18 column with 70:30 acetonitrile/water mobile phase .

SupplierPurityPackagingPrice Range (USD/g)
Parchem≥98%1–10 g$150–$450
AK Scientific≥99%100 mg–5 g$120–$400

Recent Advances and Future Directions

The 2023 pyrazole-promoted synthesis represents a paradigm shift toward sustainable production . Future research should explore:

  • Structure-Activity Relationships: Modifying the carbamate and quinoline moieties to enhance bioavailability.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for cancer therapy.

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